molecular formula C14H18N2O2 B5858548 ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate

ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate

Cat. No. B5858548
M. Wt: 246.30 g/mol
InChI Key: CFTKRDGTCUSSMY-UHFFFAOYSA-N
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Description

Ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate, also known as EMIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMIM is a glycine derivative that contains an indole group, which makes it a versatile compound for use in various fields of research.

Mechanism of Action

The mechanism of action of ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has also been shown to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been shown to improve cognitive function and reduce anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate in lab experiments is its versatility. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate can be used in a wide range of research fields, including pharmacology, biochemistry, and neuroscience. Another advantage is its relatively low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate. One area of interest is its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the role of COX-2 and other enzymes and receptors in the body. Additionally, further research is needed to fully understand the mechanism of action of ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate and its potential side effects.

Synthesis Methods

Ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate can be synthesized through a multi-step process that involves the reaction of glycine with ethyl chloroformate, followed by the addition of indole-3-carbinol and N-methylmorpholine. The final product is obtained by purification through column chromatography. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

Ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has also been shown to have potential therapeutic applications in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 2-[1H-indol-3-ylmethyl(methyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-18-14(17)10-16(2)9-11-8-15-13-7-5-4-6-12(11)13/h4-8,15H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTKRDGTCUSSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[1H-indol-3-ylmethyl(methyl)amino]acetate

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